molecular formula C14H11ClO5 B12723086 Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate CAS No. 139266-42-5

Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate

Cat. No.: B12723086
CAS No.: 139266-42-5
M. Wt: 294.68 g/mol
InChI Key: SLDQNGPWFHMXHZ-JXMROGBWSA-N
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Description

Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a methoxyphenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-chloro-3-oxo-2(3H)-furanylidene)acetate
  • Methyl (4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
  • Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate

Uniqueness

Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking these substituents.

Properties

CAS No.

139266-42-5

Molecular Formula

C14H11ClO5

Molecular Weight

294.68 g/mol

IUPAC Name

methyl (2E)-2-[4-chloro-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C14H11ClO5/c1-18-9-5-3-8(4-6-9)14-12(15)13(17)10(20-14)7-11(16)19-2/h3-7H,1-2H3/b10-7+

InChI Key

SLDQNGPWFHMXHZ-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OC)/O2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Cl

Origin of Product

United States

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